molecular formula C13H8Cl2O3 B6403999 4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261946-52-4

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6403999
CAS RN: 1261946-52-4
M. Wt: 283.10 g/mol
InChI Key: LEZCWVPZAKISLF-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid, or 4-Cl-2-C5HPA, is an organic compound with a wide range of applications in the scientific field. It is an intermediate in the synthesis of a variety of other compounds and has been studied for its potential use in the treatment of certain diseases.

Scientific Research Applications

4-Cl-2-C5HPA has been studied for its potential medical applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, 4-Cl-2-C5HPA has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and food additives.

Mechanism of Action

The mechanism of action of 4-Cl-2-C5HPA is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory molecules, scavenging free radicals, and inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
4-Cl-2-C5HPA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have anti-tumor, anti-diabetic, and anti-Alzheimer's disease activities.

Advantages and Limitations for Lab Experiments

The use of 4-Cl-2-C5HPA in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and readily available. Additionally, it is easy to synthesize and store. However, one of the main limitations is that its mechanism of action is not fully understood. Additionally, it is not approved for human use and may have toxic side effects.

Future Directions

There are a number of potential future directions for 4-Cl-2-C5HPA research. One potential direction is to further study its mechanism of action in order to better understand its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer's disease. Furthermore, research could be done to explore its potential use in the synthesis of other compounds, such as pharmaceuticals and food additives. Finally, research could be done to explore its potential toxic side effects.

Synthesis Methods

4-Cl-2-C5HPA is synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-chlorobenzoic acid with 5-hydroxy-2-chlorobenzoic acid in the presence of an acid catalyst. This reaction results in the formation of 4-chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid. The second step involves the reaction of the intermediate with an aqueous solution of sodium hydroxide to form the final product.

properties

IUPAC Name

4-chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(16)2-4-12(11)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZCWVPZAKISLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690490
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-52-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5-dichloro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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